molecular formula C12H20N4O2 B8387481 tert-Butyl 2-azido-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl 2-azido-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B8387481
M. Wt: 252.31 g/mol
InChI Key: OYDBLQRLXHQLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-azido-6-azaspiro[3.4]octane-6-carboxylate is a useful research compound. Its molecular formula is C12H20N4O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 2-azido-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)16-5-4-12(8-16)6-9(7-12)14-15-13/h9H,4-8H2,1-3H3

InChI Key

OYDBLQRLXHQLCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.46 g (1.51 mmol) of tert-butyl 2-methanesulfonyloxy-6-azaspiro[3.4]octane-6-carboxylate, prepared in step 6.2., and 0.19 g (3.01 mmol) of sodium azide in 5 mL of N,N-dimethylformamide is refluxed for 12 hours under an inert atmosphere. The reaction medium is allowed to cool to room temperature and is then taken up in ethyl acetate and water. The aqueous phase is separated out and extracted twice with ethyl acetate, and the combined organic phases are washed with saturated aqueous ammonium chloride solution and dried over sodium sulfate. After evaporating off the solvent, 0.380 g of product is obtained in the form of an orange-coloured oil, which is used without further purification in the following step.
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0.46 g
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0.19 g
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5 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
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